molecular formula C16H13Cl2NO4 B4406200 methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate

methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate

Cat. No. B4406200
M. Wt: 354.2 g/mol
InChI Key: SURJJIRLYRAPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate, also known as Diclofenac methyl ester, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a derivative of diclofenac, which is one of the most commonly used NSAIDs. Diclofenac methyl ester has been shown to have potent anti-inflammatory and analgesic properties, making it a popular choice for the treatment of various conditions.

Mechanism of Action

The mechanism of action of diclofenac methyl ester is similar to that of other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for causing pain, inflammation, and fever. By inhibiting the activity of COX, diclofenac methyl ester reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate methyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-1 and COX-2, which are enzymes that are involved in the production of prostaglandins. In addition, it has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound methyl ester has also been shown to have an inhibitory effect on the production of cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate methyl ester has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It has been shown to have some toxic effects on cells, and its use may be limited in certain experimental settings.

Future Directions

There are a number of future directions for research on diclofenac methyl ester. One area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor properties, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective properties, and further research is needed to explore its potential as a treatment for this condition. Finally, further research is needed to explore the potential use of diclofenac methyl ester in combination with other drugs for the treatment of various conditions.

Scientific Research Applications

Methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate methyl ester has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain. In addition, it has been studied for its potential use in the treatment of other conditions such as cancer and Alzheimer's disease.

properties

IUPAC Name

methyl 4-[(3,5-dichloro-2-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4/c1-22-14-12(7-10(17)8-13(14)18)15(20)19-11-5-3-9(4-6-11)16(21)23-2/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURJJIRLYRAPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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